6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
6-methyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2.ClH/c1-11-3-5-12(6-4-11)27(24,25)10-15(22)20-18-16(17(19)23)13-7-8-21(2)9-14(13)26-18;/h3-6H,7-10H2,1-2H3,(H2,19,23)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNMIKSHBMPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Mode of Action
It’s worth noting that similar compounds, like imidazo[1,2-a]pyridine analogues, show in vitro anti-tb activity against replicating and non-replicating tb.
Biological Activity
Overview of 6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride
This compound is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound belongs to a class of tetrahydrothieno derivatives which have been studied for their biological properties.
Biological Activity
1. Mechanism of Action:
The compound is believed to exert its biological effects through modulation of various signaling pathways. It may interact with specific receptors or enzymes involved in disease processes such as inflammation and cancer.
2. Anti-inflammatory Activity:
Research indicates that compounds similar to 6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have shown promise in inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory diseases.
3. Antitumor Activity:
Some studies have suggested that thieno derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve interference with cell cycle regulation and apoptosis pathways.
4. Neuroprotective Effects:
Compounds within this chemical class have been studied for neuroprotective properties. They may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues.
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress and inflammation |
Case Studies
- Anti-inflammatory Study : A study demonstrated that a related compound effectively reduced levels of IL-1β and TNFα in an animal model of arthritis, suggesting a similar potential for this compound.
- Antitumor Research : In vitro assays revealed that thieno derivatives could significantly inhibit the proliferation of various cancer cell lines while promoting apoptosis through caspase activation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and related derivatives:
Structure-Activity Relationship (SAR) Insights
Position 2 Modifications
- This substitution may also enhance binding to hydrophobic pockets in target proteins .
- Sulfonylbenzamido () : The sulfonyl group improves aqueous solubility, while the piperidine linker may facilitate interactions with charged residues in binding sites.
- Thiophene-2-carboxamido () : The thiophene heterocycle enables π-π interactions, which are absent in the target compound’s tosyl group .
Position 6 Modifications
- Methyl vs. The acetyl group () introduces polarity but reduces steric bulk .
Pharmacological Implications
- Hydrochloride Salt : Present in the target and analogs (), this salt form enhances bioavailability by improving water solubility.
- Receptor Binding: Analogous compounds (e.g., ’s 2-amino-3-benzoylthiophenes) suggest that substituents at position 2 are critical for allosteric modulation of adenosine A1 receptors. The target’s tosylacetamido group may mimic such interactions by providing hydrogen-bond acceptors .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of the tetrahydrothieno[2,3-c]pyridine core can be optimized by adjusting reaction conditions such as solvent polarity, acid concentration, and reaction time. For example, demonstrates that using methanol as a solvent with concentrated hydrochloric acid (HCl) facilitates deprotection of the tert-butoxycarbonyl (Boc) group in related analogs. To enhance purity:
- Perform intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimize stoichiometry of the tosylacetamido coupling step using HATU/DIPEA in DMF to minimize side reactions.
Table 1: Key Reaction Parameters for Core Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| HCl Concentration | 10–12 M in MeOH | Ensures complete Boc removal |
| Reaction Time | 1–2 hours | Prevents over-acidification |
| Temperature | 25°C (room temp) | Avoids thermal degradation |
Advanced: What computational methods are recommended to predict the reactivity of the tosylacetamido group in nucleophilic environments?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electronic effects of the tosylacetamido group. highlights ICReDD’s approach, combining quantum chemical calculations with experimental validation:
- Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Simulate reaction pathways for sulfonamide cleavage under basic conditions.
- Validate predictions via LC-MS monitoring of byproducts (e.g., p-toluenesulfonic acid formation) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy: 1H/13C NMR in DMSO-d6 to confirm substituent positions (e.g., δ 2.3 ppm for methyl groups).
- HPLC-MS: C18 column, 0.1% formic acid/acetonitrile gradient to assess purity (>98%) and molecular ion ([M+H]+ = calculated m/z).
- FT-IR: Confirm amide (1650–1700 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) stretches .
Advanced: How can isotopic labeling resolve mechanistic ambiguities in the tetrahydrothieno[2,3-c]pyridine ring formation?
Methodological Answer:
Incorporate 13C-labeled precursors (e.g., 13C-methyl groups) during cyclization steps to track ring-closure mechanisms. ’s feedback loop methodology suggests:
- Use kinetic isotope effects (KIE) to distinguish between stepwise vs. concerted pathways.
- Pair labeled synthesis with in-situ NMR to monitor intermediates.
- Compare experimental data with computed transition states (e.g., Gaussian 16) .
Basic: What safety protocols are essential when handling this hydrochloride salt in aqueous conditions?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact ( ).
- Neutralize acidic waste with sodium bicarbonate before disposal.
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can researchers address contradictions in reported solubility data across different solvents?
Methodological Answer:
Systematically test solubility using the "shake-flask" method under controlled conditions (25°C, 48 hours equilibration). For polar aprotic solvents (DMF, DMSO), measure saturation concentration via UV-Vis (λmax ~270 nm). Compare results with COSMO-RS computational predictions to identify discrepancies caused by polymorphism or impurities .
Basic: What strategies mitigate byproduct formation during the final carboxamide coupling step?
Methodological Answer:
- Use Schlenk techniques to exclude moisture.
- Activate carboxylic acid with EDCI/HOBt instead of HATU for milder conditions.
- Purify via recrystallization (ethanol/water) to remove unreacted tosyl chloride .
Advanced: How can solid-state NMR and X-ray diffraction elucidate polymorphic behavior?
Methodological Answer:
- Grow single crystals via slow evaporation in ethanol/water (7:3 v/v).
- Collect X-ray data (Mo Kα radiation, 100 K) to solve crystal packing.
- Use 13C CP/MAS NMR to compare hydrogen-bonding networks in polymorphs .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase targets, IC50 determination).
- Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).
- Cytotoxicity: MTT assay in HEK293 cells (10–100 μM range) .
Advanced: How can flow chemistry improve scalability while maintaining stereochemical integrity?
Methodological Answer:
Design a continuous-flow reactor (’s RDF2050112 subclass) with:
- Immobilized catalysts (e.g., Pd/C for hydrogenation).
- Real-time FTIR monitoring at key junctions.
- Residence time optimization (2–5 minutes) to prevent epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
